Ethaverine Hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethaverine Hydrobromide is a drug that belongs to the class of enzyme inhibitors . It is used for the treatment of symptoms of autoimmune diseases . It is also a potent inhibitor of the parasympathetic nervous system .

Synthesis Analysis

Ethaverine Hydrobromide is an alkaloid prepared synthetically from opium with no narcotic properties . It inhibits the activity of malonic acid decarboxylase, an enzyme involved in the synthesis of catecholamines .

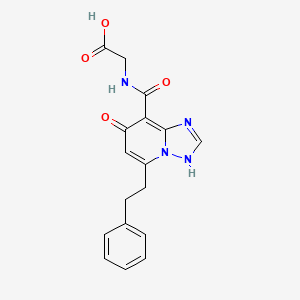

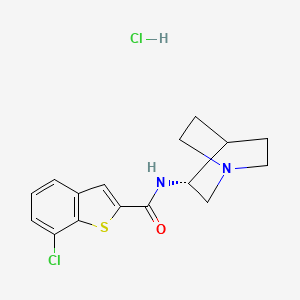

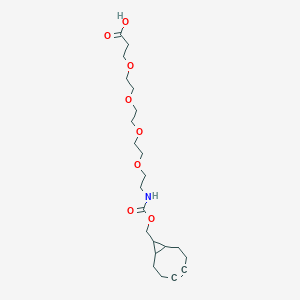

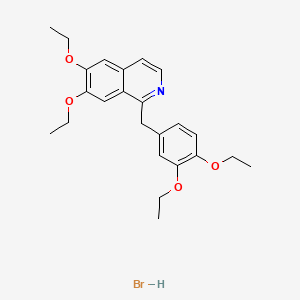

Molecular Structure Analysis

The molecular formula of Ethaverine Hydrobromide is C24H29NO4 . The average mass is 395.491 Da and the monoisotopic mass is 395.209656 Da .

Physical And Chemical Properties Analysis

Ethaverine Hydrobromide has a density of 1.1±0.1 g/cm3, a boiling point of 527.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 116.7±0.3 cm3 and a molar volume of 358.2±3.0 cm3 .

科学的研究の応用

Ethaverine acts as a vasodilator and antispasmodic drug. In studies on PC12 cells, it was found to reduce catecholamine secretion by blocking L-type voltage-sensitive Ca2+ channels (Suh & Kim, 1994).

It has been effective as a smooth muscle relaxant in both human and animal studies, significantly increasing peripheral blood flow in patients with occlusive artery disease (Oswald & Baeder, 1975).

Ethaverine inhibits cardiac L-type calcium channels, suggesting its potential use in treating peripheral vascular disease (Wang & Rosenberg, 1991).

It has shown inhibitory effects on dopamine content in PC12 cells, indicating a potential role in neurological research (Shin et al., 2001).

In studies on cochlear microcirculation, ethaverine hydrochloride was observed to elevate endocochlear PO2, suggesting its application in otolaryngological research (Prazma et al., 1981).

It was found to safely increase distance-to-claudication in patients with intermittent claudication, indicating its usefulness in vascular research (Trainor et al., 1986).

Ethaverine has been studied for its pharmacokinetics, with rapid absorption and a terminal elimination half-life of approximately 3.3 hours in human subjects (Meyer et al., 1983).

The drug's coronary vasodilator potency has been compared to papaverine, indicating its potential application in cardiovascular research (Winder et al., 1950).

Ethaverine's impact on chronotropic and dromotropic cardiac functions has been evaluated, demonstrating its distinct pharmacological properties compared to papaverine (Lacroix et al., 1976).

It has been investigated for its therapeutic potential in treating angina pectoris, showing promise as a coronary vasodilator (Voyles et al., 1953).

The mechanism of the spasmolytic effect of ethaverine, compared to papaverine, has been studied, providing insights into its biochemical effects and potential medical applications (Santi et al., 1964).

特性

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTGNDNAEHCMPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethaverine HBr | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

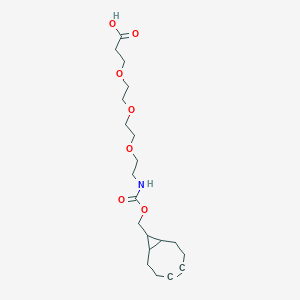

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)